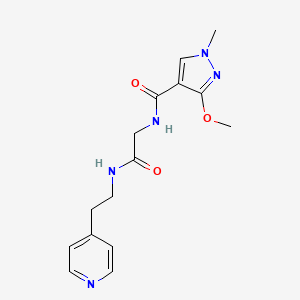

3-methoxy-1-methyl-N-(2-oxo-2-((2-(pyridin-4-yl)ethyl)amino)ethyl)-1H-pyrazole-4-carboxamide

CAS No.: 1251661-75-2

Cat. No.: VC5209500

Molecular Formula: C15H19N5O3

Molecular Weight: 317.349

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1251661-75-2 |

|---|---|

| Molecular Formula | C15H19N5O3 |

| Molecular Weight | 317.349 |

| IUPAC Name | 3-methoxy-1-methyl-N-[2-oxo-2-(2-pyridin-4-ylethylamino)ethyl]pyrazole-4-carboxamide |

| Standard InChI | InChI=1S/C15H19N5O3/c1-20-10-12(15(19-20)23-2)14(22)18-9-13(21)17-8-5-11-3-6-16-7-4-11/h3-4,6-7,10H,5,8-9H2,1-2H3,(H,17,21)(H,18,22) |

| Standard InChI Key | XJBOFBXTXVSGMT-UHFFFAOYSA-N |

| SMILES | CN1C=C(C(=N1)OC)C(=O)NCC(=O)NCCC2=CC=NC=C2 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 3-methoxy-1-methyl-N-[2-oxo-2-(2-pyridin-4-ylethylamino)ethyl]pyrazole-4-carboxamide, encodes its structural complexity. Its molecular formula is C₁₅H₁₉N₅O₃, with a molecular weight of 317.349 g/mol. Key features include:

-

A pyrazole ring substituted with methoxy (-OCH₃) and methyl (-CH₃) groups at positions 3 and 1, respectively.

-

A carboxamide linker at position 4, connecting to a 2-oxoethyl moiety.

-

A pyridin-4-yl group tethered via an ethylamine chain to the oxoethyl group.

The SMILES notation, CN1C=C(C(=N1)OC)C(=O)NCC(=O)NCCC2=CC=NC=C2, further clarifies atom connectivity.

Crystallographic and Stereochemical Considerations

While crystallographic data for this specific compound remain unreported, analogous pyrazole carboxamides exhibit planar pyrazole rings with dihedral angles <5° relative to adjacent aromatic systems . The pyridin-4-yl group likely adopts a conformation minimizing steric hindrance, as seen in structurally related molecules.

Synthesis and Characterization

Analytical Characterization

Hypothetical characterization data, extrapolated from similar compounds :

| Technique | Expected Findings |

|---|---|

| ¹H NMR | δ 8.5–8.7 (pyridine H), δ 7.2–7.4 (pyrazole H), δ 3.8–4.0 (methoxy), δ 2.5–3.5 (ethylamine) |

| IR | 1670 cm⁻¹ (amide C=O), 1710 cm⁻¹ (ketone C=O), 1250 cm⁻¹ (C-O methoxy) |

| MS (ESI+) | m/z 318.35 [M+H]⁺ |

Physicochemical Properties

Solubility and Stability

No experimental solubility data are available, but structural analogs suggest:

-

Moderate lipid solubility due to the pyridinyl and methoxy groups.

-

pH-dependent stability: Susceptibility to hydrolysis in strongly acidic/basic conditions via amide bond cleavage.

Thermodynamic Properties

Predicted values (computational models):

-

LogP: 1.2–1.8 (indicating moderate hydrophobicity).

-

pKa: 3.9 (pyridine nitrogen), 9.1 (secondary amine).

| Activity | Example Compound | Citation |

|---|---|---|

| Anticancer | N-(2-chlorophenyl)-3-methoxy-1-methyl-1H-pyrazole | |

| Antioxidant | Difluoromethylpyrazole derivatives | |

| Anti-inflammatory | Pyrazole amines |

This compound’s pyridin-4-yl moiety may enhance binding to kinase domains, a feature exploited in oncology therapeutics.

Comparative Analysis with Related Pyrazole Derivatives

Substituent Effects on Bioactivity

Modifying substituents significantly alters pharmacological profiles:

Structural Uniqueness

The target compound’s 2-oxoethylpyridin-4-yl chain distinguishes it from simpler pyrazole carboxamides, potentially conferring:

-

Extended hydrogen-bonding capacity via the ketone and pyridine.

-

Conformational flexibility for binding diverse biological targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume